

Application Notes and Protocols for EGFR Inhibitor (Egfr-IN-141)

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Compound of Interest

Compound Name: *Egfr-IN-141*

Cat. No.: *B15571781*

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Introduction

Egfr-IN-141 (CAS 879127-07-8) is a potent and selective, cell-permeable 4,6-dianilinopyrimidine compound that functions as an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of numerous cancers, making it a critical therapeutic target.[3] **Egfr-IN-141** exhibits high potency against wild-type EGFR and certain activating mutants, such as L858R and L861Q, while demonstrating significant selectivity over other kinases.[1][2] These characteristics make it a valuable tool for investigating EGFR-dependent signaling pathways and for the preclinical assessment of novel anti-cancer strategies.[4] Interestingly, some studies suggest that this compound may also possess a dual activity, affecting microtubule polymerization in addition to its primary role as an EGFR kinase inhibitor.[5]

This document provides detailed protocols for assessing the cellular activity of **Egfr-IN-141**, including methods for determining its effect on cell viability and its ability to inhibit EGFR phosphorylation.

Data Presentation

In Vitro Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **Egfr-IN-141** against purified wild-type and mutant EGFR kinases.

Target Kinase	IC ₅₀ (nM)
EGFR (wild-type)	21[1][2]
EGFR (L858R mutant)	63[1][2]
EGFR (L861Q mutant)	4[1][2]
HER4 (ErbB4)	7640[6]

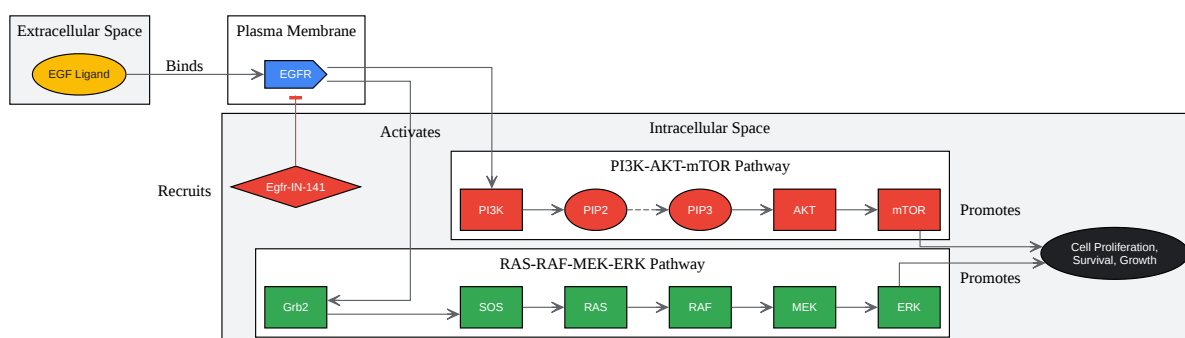
Cellular Antiproliferative Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of **Egfr-IN-141** in various cancer cell lines.

Cell Line	Cancer Type	IC ₅₀ (μM)
HT29	Colorectal Carcinoma	1.04[6]
SW480	Colorectal Carcinoma	1.96[6]
MCF-7	Breast Adenocarcinoma	3.96[7]
MDA-MB-231	Breast Adenocarcinoma	6.03[7]

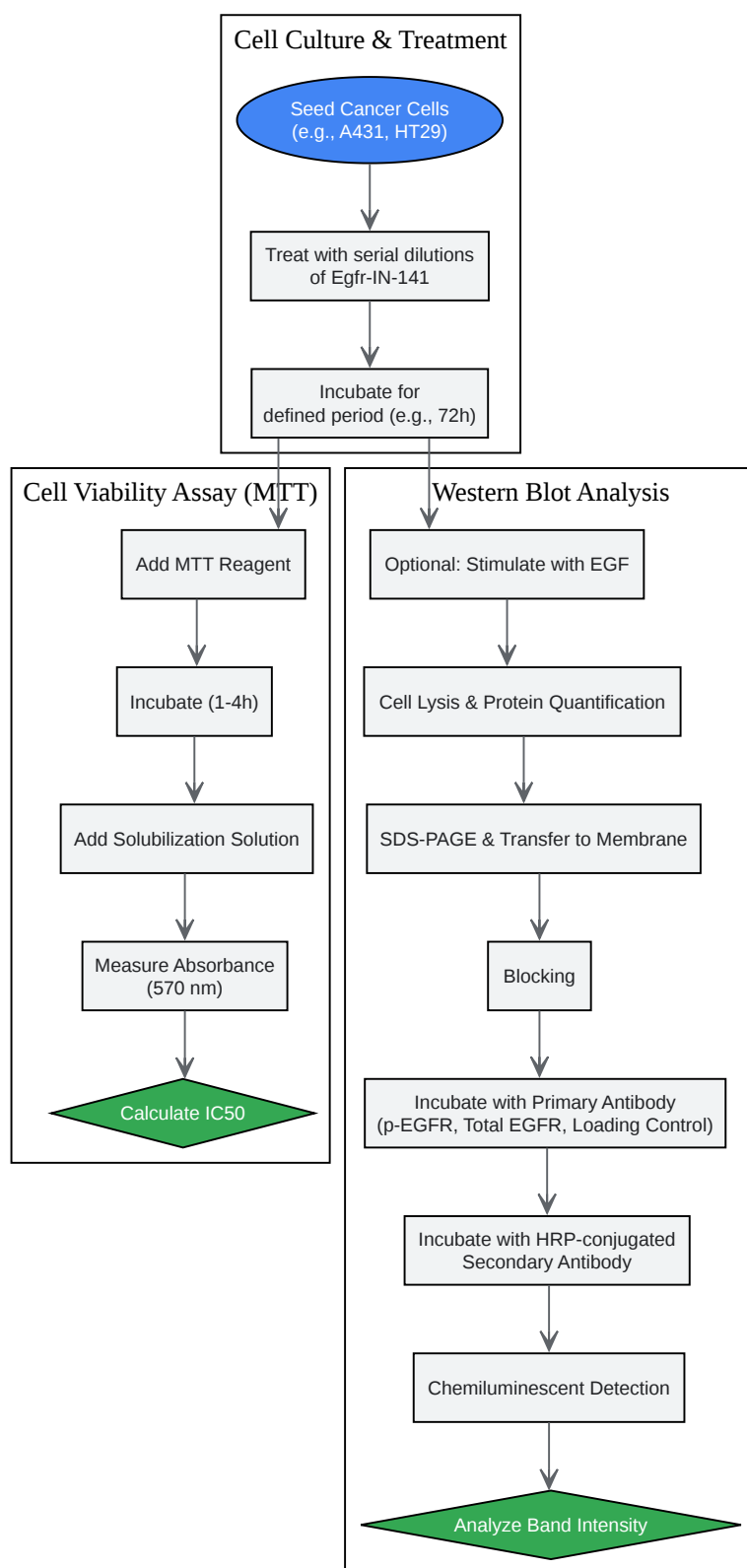
Further studies have shown that **Egfr-IN-141** completely blocks EGF-induced EGFR autophosphorylation in U-2OS cells at a concentration of 10 μM.[1][2]

Mandatory Visualization



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Caption: EGFR Signaling Pathway and Inhibition by **Egfr-IN-141**.



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Caption: Experimental Workflow for Evaluating **Egfr-IN-141**.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of **Egfr-IN-141** on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines (e.g., A431, HT29, MCF-7)
- Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **Egfr-IN-141** stock solution (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
 - Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **Egfr-IN-141** in complete growth medium.

- Carefully remove the medium from the wells and add 100 μ L of the diluted compound or vehicle control (e.g., 0.1% DMSO in medium).
- Incubate for 72 hours at 37°C and 5% CO₂.
- MTT Addition and Incubation:
 - Add 10 μ L of MTT reagent to each well.
 - Incubate for 1-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization and Absorbance Measurement:
 - Add 100 μ L of solubilization solution to each well.
 - Mix gently on an orbital shaker to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate cell viability as a percentage of the vehicle-treated control.
 - Plot a dose-response curve and use non-linear regression to determine the IC₅₀ value.

Western Blot for EGFR Phosphorylation

This protocol is designed to assess the inhibitory effect of **Egfr-IN-141** on EGF-induced EGFR phosphorylation in a cellular context.

Materials:

- Cancer cell line with high EGFR expression (e.g., A431)
- Serum-free and complete growth medium
- **Egfr-IN-141** stock solution (10 mM in DMSO)
- Human Epidermal Growth Factor (EGF)

- Ice-cold Phosphate Buffered Saline (PBS)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE equipment and reagents
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: rabbit anti-phospho-EGFR (e.g., Tyr1068), rabbit anti-total-EGFR, and a loading control antibody (e.g., anti- β -actin or anti-GAPDH)
- HRP-conjugated anti-rabbit secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system (e.g., chemiluminescence detector or X-ray film)

Procedure:

- Cell Culture and Treatment:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Serum-starve the cells for 12-24 hours.
 - Pre-treat the cells with various concentrations of **Egfr-IN-141** for 2-4 hours.
- EGF Stimulation:
 - Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes. Include an unstimulated control.
- Cell Lysis and Protein Quantification:
 - Wash cells with ice-cold PBS and lyse with lysis buffer.

- Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection and Analysis:
 - Incubate the membrane with ECL substrate.
 - Capture the chemiluminescent signal using an imaging system.
 - To normalize the data, the membrane can be stripped and re-probed for total EGFR and a loading control.
 - Quantify band intensities to determine the extent of phosphorylation inhibition.

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